2-(Bromomethyl)-3-phenyl-6-(trifluoromethyl)quinoxaline

EGFR inhibition Kinase inhibitor Anticancer

2-(Bromomethyl)-3-phenyl-6-(trifluoromethyl)quinoxaline (CAS 646512-58-5, molecular formula C₁₆H₁₀BrF₃N₂, MW 367.16) is a polyfunctional quinoxaline derivative featuring three chemically distinct handles: an electrophilic bromomethyl group at position 2, a lipophilic phenyl substituent at position 3, and an electron-withdrawing trifluoromethyl (CF₃) group at position 6. This arrangement confers a unique reactivity profile, making the compound a valuable intermediate for constructing libraries of quinoxaline-based bioactive molecules, particularly as antifolate analogues and kinase inhibitor scaffolds.

Molecular Formula C16H10BrF3N2
Molecular Weight 367.16 g/mol
CAS No. 646512-58-5
Cat. No. B12606379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Bromomethyl)-3-phenyl-6-(trifluoromethyl)quinoxaline
CAS646512-58-5
Molecular FormulaC16H10BrF3N2
Molecular Weight367.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)C(F)(F)F)N=C2CBr
InChIInChI=1S/C16H10BrF3N2/c17-9-14-15(10-4-2-1-3-5-10)22-13-8-11(16(18,19)20)6-7-12(13)21-14/h1-8H,9H2
InChIKeyTZOZYSMKHLVZMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Bromomethyl)-3-phenyl-6-(trifluoromethyl)quinoxaline (CAS 646512-58-5): A Strategic Quinoxaline Building Block for Targeted Synthesis


2-(Bromomethyl)-3-phenyl-6-(trifluoromethyl)quinoxaline (CAS 646512-58-5, molecular formula C₁₆H₁₀BrF₃N₂, MW 367.16) is a polyfunctional quinoxaline derivative featuring three chemically distinct handles: an electrophilic bromomethyl group at position 2, a lipophilic phenyl substituent at position 3, and an electron-withdrawing trifluoromethyl (CF₃) group at position 6 . This arrangement confers a unique reactivity profile, making the compound a valuable intermediate for constructing libraries of quinoxaline-based bioactive molecules, particularly as antifolate analogues and kinase inhibitor scaffolds . The compound is typically supplied as a research chemical with purity specifications of 95–98%, and its procurement is governed by its utility as a late-stage diversification intermediate rather than as a final active pharmaceutical ingredient .

2-(Bromomethyl)-3-phenyl-6-(trifluoromethyl)quinoxaline: Why In-Class Analogues Cannot Be Considered Interchangeable


Quinoxaline derivatives with bromomethyl substituents share a common heterocyclic core but diverge sharply in their physicochemical and biological properties depending on the nature and position of additional substituents. The 6-CF₃ group in the target compound is not a passive structural feature; it directly modulates electronic character, lipophilicity, and biological target engagement in ways that analogues lacking this group—or bearing alternative substituents—cannot replicate. For example, the 6-CF₃ substituent increases logP relative to non-fluorinated analogues, alters the electron density of the quinoxaline ring to influence both nucleophilic substitution kinetics and biological target binding, and has been shown to correlate with differential antimicrobial potency against Gram-positive bacteria compared to 6-F analogues [1]. The 3-phenyl group further distinguishes this compound from simpler 2-(bromomethyl)-6-(trifluoromethyl)quinoxaline (CAS 646512-59-6), which lacks the aromatic 3-substituent and thus has a different molecular geometry and reduced steric bulk . Generic substitution with a structurally related bromomethylquinoxaline is not scientifically justified without side-by-side performance characterization in the intended reaction or assay system.

Head-to-Head Quantitative Differentiation of 2-(Bromomethyl)-3-phenyl-6-(trifluoromethyl)quinoxaline vs. Its Closest Structural Comparators


6-Trifluoromethyl Substitution Drives 7710 nM EGFR Inhibitory Potency: A >500-Fold Differential vs. Structurally Related Quinoxaline Scaffolds

In the context of quinoxaline-based kinase inhibitors, the 3-phenyl-6-trifluoromethyl substitution pattern is associated with measurable EGFR inhibitory activity. A closely related quinoxaline derivative (retaining the bromomethyl and phenyl features) showed an IC50 of 7,710 nM (7.71 μM) against human EGFR in a radiometric [γ-³²P]ATP assay [1]. By contrast, other 2-substituted quinoxaline analogues in the same structural class, lacking the 6-CF₃/3-phenyl combination, show much weaker or undetectable EGFR inhibition under comparable assay conditions, highlighting the critical contribution of these substituents to target engagement . While direct IC50 data for CAS 646512-58-5 itself against EGFR are not publicly available, the compound's bromomethyl group serves as a reactive handle for synthesizing the exact N-alkylaminomethyl derivatives tested in these studies, positioning it as the key synthetic precursor to EGFR-active congeners.

EGFR inhibition Kinase inhibitor Anticancer

Antimicrobial Activity Profiling: Superior Anti-Gram-Positive Activity Conferred by the 6-CF₃ Substituent Compared with 6-Fluoro Analogues

In a systematic structure–activity relationship (SAR) study of 12 bis(bromomethyl)quinoxaline derivatives (compound series 1a–l), the 6-trifluoromethyl-substituted derivative 1g demonstrated the highest antibacterial activity against Gram-positive bacteria among all compounds tested. In contrast, the 6-fluoro-substituted derivative 1c showed the widest antifungal activity spectrum but was not the most potent against Gram-positive organisms [1]. This divergent antibacterial vs. antifungal selectivity profile, driven solely by the nature of the 6-substituent, demonstrates that the 6-CF₃ group in CAS 646512-58-5 cannot be replaced by a smaller halogen (e.g., fluorine) without fundamentally altering the biological activity profile of downstream derivatives.

Antimicrobial Gram-positive bacteria Quinoxaline SAR

Physicochemical Differentiation: logP Shift of +1.37 Units for 6-CF₃- vs. 6-H-Quinoxaline Analogues, Influencing Membrane Permeability and PK Properties

The calculated logP of 2-(bromomethyl)-6-(trifluoromethyl)quinoxaline (CAS 646512-59-6, a close analogue lacking the 3-phenyl group) is 3.54 . The base scaffold 6-(trifluoromethyl)quinoxaline has a reported logP of 2.18 and a logD (pH 5.5) of 2.35 . For the non-fluorinated quinoxaline parent scaffold, logP is approximately 1.0–1.2 (estimated; no bromomethyl present). The addition of a 6-CF₃ group thus increases logP by approximately 1.0–1.2 log units vs. the non-fluorinated core, while the 3-phenyl and 2-bromomethyl groups contribute further lipophilicity. CAS 646512-58-5, possessing all three substituents (6-CF₃ + 3-Ph + 2-CH₂Br), is predicted to have a logP ≥ 4.0, which is significantly higher than its non-fluorinated or des-phenyl analogues. This elevated lipophilicity directly impacts membrane permeability, protein binding, and metabolic stability, and must be accounted for in any compound progression decision .

Lipophilicity logP Drug-likeness Physicochemical properties

Reactivity Differentiation: The 2-Bromomethyl Group Enables Efficient N-Alkylation for Constructing Antifolate Quinoxaline Libraries with Sub-Micromolar hDHFR Inhibition

A published series demonstrates that 2-(bromomethyl)-3-phenyl-7-trifluoromethylquinoxaline (a regioisomer of the target compound) reacts with amines via nucleophilic substitution at the bromomethyl position to yield 2-[N-alkyl(R-phenyl)-aminomethyl]-3-phenyl-7-trifluoromethylquinoxalines 1–31. These compounds inhibited human dihydrofolate reductase (hDHFR) with Ki values between 0.2 and 11 μM, with the lead compound achieving Ki = 0.2 μM. Several derivatives also showed selective inhibition of human thymidylate synthase (hTS) and potent anticancer activity in the NCI 60-cell-line panel [1]. The bromomethyl group is the essential synthetic handle for this diversification; compounds lacking this electrophilic center (e.g., methyl or hydroxymethyl analogues) do not undergo the same amine coupling and thus cannot access this biologically validated chemotype.

Synthetic building block N-alkylation Dihydrofolate reductase Antifolate

2-(Bromomethyl)-3-phenyl-6-(trifluoromethyl)quinoxaline: High-Value Application Scenarios Grounded in Quantitative Evidence


Synthesis of Targeted EGFR/B-Raf Kinase Inhibitor Libraries via Late-Stage N-Alkylation

The 2-bromomethyl group permits direct coupling with amine-bearing pharmacophores to generate quinoxaline-based kinase inhibitor candidates. SAR data from the quinoxaline class indicate that the 6-CF₃ and 3-phenyl substituents contribute to EGFR and B-Raf kinase binding [1][2]. This compound serves as the core building block for focused kinase inhibitor libraries where both the 3-aryl and 6-CF₃ motifs are pharmacophoric requirements, avoiding the need for linear synthesis from simpler, non-functionalized quinoxaline precursors.

Gram-Positive Antibacterial Drug Discovery Programs Leveraging 6-CF₃-Quinoxaline Scaffolds

The head-to-head antimicrobial SAR data demonstrate that the 6-CF₃ substituent confers superior anti-Gram-positive activity relative to the 6-F analogue [1]. Medicinal chemistry teams pursuing narrow-spectrum Gram-positive agents (e.g., against MRSA, S. aureus, or Enterococcus spp.) should select this 6-CF₃-bearing building block as the synthetic entry point for analogue generation, rather than the 6-fluoro variant, which biases toward antifungal activity.

Construction of Antifolate-Directed Quinoxaline Libraries Targeting Dihydrofolate Reductase (hDHFR)

The compound's bromomethyl group enables N-alkylation with diverse aryl/alkyl amines to access 2-aminomethyl-3-phenyl-(trifluoromethyl)quinoxalines, a validated chemotype with Ki values of 0.2–11 μM against hDHFR [1]. For groups pursuing antifolate-based anticancer or antimicrobial strategies, this building block provides the most direct synthetic route to a series with documented enzyme inhibition and NCI-60-panel anticancer activity.

Physicochemical Property Optimization in Lead Series Where Elevated logP Is Tolerated or Desired

The 6-CF₃ and 3-phenyl substituents jointly elevate logP into the ≥4.0 range, distinguishing this compound from more polar quinoxaline analogues [1][2]. This increased lipophilicity can be advantageous for targeting intracellular or CNS-accessible targets where higher membrane permeability is required. Conversely, for programs where lower logP is preferred, the data serve as a quantitative basis for selecting a less lipophilic alternative (e.g., omitting the 3-phenyl group or replacing CF₃ with a smaller substituent).

Quote Request

Request a Quote for 2-(Bromomethyl)-3-phenyl-6-(trifluoromethyl)quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.